8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a tert-butylbenzoyl group, an imidazole ring, and an azabicyclo[321]octane structure
Mechanism of Action
Tert-butyl group
The tert-butyl group is a type of alkyl group that is often used in organic chemistry. It is known for its unique reactivity pattern due to its crowded structure . Tert-butyl groups are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the imidazole ring, and the attachment of the tert-butylbenzoyl group. Common synthetic routes may involve:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Imidazole Ring: This step often involves the use of imidazole or its derivatives under specific reaction conditions.
Attachment of the tert-Butylbenzoyl Group: This can be accomplished through acylation reactions using tert-butylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the tert-butylbenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tert-butylbenzoyl group, while substitution reactions may introduce new functional groups onto the imidazole ring.
Scientific Research Applications
8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, imidazole-containing molecules, and tert-butylbenzoyl-substituted compounds. Examples include:
- 8-benzoyl-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
- 8-(4-methylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
The uniqueness of 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the tert-butylbenzoyl group enhances its stability and lipophilicity, while the imidazole ring provides potential for diverse interactions with biological targets.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-17-8-9-18(24)13-19(12-17)23-11-10-22-14-23/h4-7,10-11,14,17-19H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRXQVZDQWTMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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